![molecular formula C23H19N2O4- B068737 Fmoc-L-2-Pyridylalanine CAS No. 185379-40-2](/img/structure/B68737.png)
Fmoc-L-2-Pyridylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-2-Pyridylalanine is a derivative of alanine . It is an unnatural amino acid that is used in peptide synthesis . The molecular formula is C23H20N2O4 and the molecular weight is 388.42 .
Synthesis Analysis
Fmoc-L-2-Pyridylalanine is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Fmoc-L-2-Pyridylalanine is represented by the SMILES stringOC(=O)C@HNC(=O)OCC2c3ccccc3c4ccccc24
. The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridyl)propanoic acid
. Chemical Reactions Analysis
The Fmoc group in Fmoc-L-2-Pyridylalanine is base-labile, meaning it can be removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-2-Pyridylalanine has a density of 1.3±0.1 g/cm3, a boiling point of 630.9±55.0 °C at 760 mmHg, and a melting point of 151ºC . It also has a flash point of 335.4±31.5 °C .Scientific Research Applications
Hydrogel Formation
Research indicates that Fmoc-dipeptides, which include derivatives like Fmoc-L-2-Pyridylalanine, can self-assemble in aqueous media to form supramolecular nanostructures. These structures can further develop into hydrogels, which have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic the extracellular matrix .
Reference Material for Analysis
Due to its well-defined structure, Fmoc-L-2-Pyridylalanine serves as a certified reference material for analytical purposes. It can be used to calibrate instruments or validate analytical methods in research laboratories, ensuring accurate and reliable data analysis .
Safety And Hazards
Future Directions
Fmoc-modified amino acids and short peptides, including Fmoc-L-2-Pyridylalanine, have shown potential for applications due to their inherent hydrophobicity and aromaticity . They are recognized to be beneficial in various research areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-2-Pyridylalanine | |
CAS RN |
185379-40-2 |
Source
|
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185379-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.